4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
“4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It is a type of benzenesulfonamide derivative . Benzenesulfonamide derivatives are known to possess a wide range of bioactivities and are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through various methods . For instance, 4-aminobenzenesulfonamides can be prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Scientific Research Applications
Photoluminescent Materials
The compound’s fluorescence properties have caught the attention of researchers:
- Fluorescent Sensors : It may serve as a sensor for detecting specific analytes (e.g., metal ions, pollutants) due to its strong blue-green emission .
Synthetic Chemistry
The compound’s synthetic accessibility and versatility make it valuable in organic synthesis:
- Building Block : Chemists use it as a building block to create more complex molecules. For instance, it can undergo substitution reactions to introduce functional groups .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The mode of action of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is likely similar to other sulfonamides. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria. Folate is essential for the synthesis of nucleic acids and the metabolism of amino acids. Therefore, the inhibition of this pathway can lead to the cessation of bacterial growth and replication .
Result of Action
The result of the action of 4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the bacteria from synthesizing essential components for their survival .
properties
IUPAC Name |
4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-25-18-12-11-17(20-21-18)13-3-7-15(8-4-13)22-26(23,24)16-9-5-14(19)6-10-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEDLTSBRPQTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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